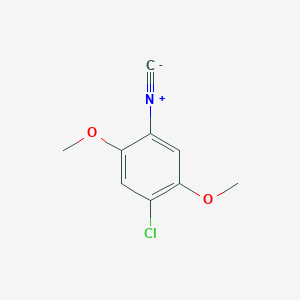

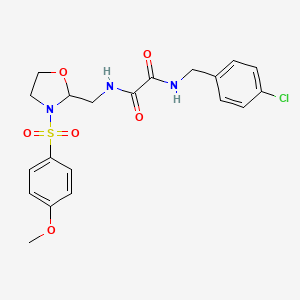

![molecular formula C19H15N3O5S B2601800 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941966-48-9](/img/structure/B2601800.png)

8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and have been consistently regarded as potential purine antagonists . They have a wide range of biological activities, including antibacterial and antitubercular activities .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidines was refined using F2 by a full-matrix least squares method in an anisotropic approximation for nonhydrogen atoms .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学的研究の応用

Synthesis and Chemical Properties

Research into the chemical properties and synthesis of compounds related to 8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide has led to the discovery of various heterocyclic compounds with potential pharmacological properties. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from precursors like visnagenone and khellinone has been explored. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibitory activity, which suggests their potential use in medicinal chemistry for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Applications

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. A study reported the synthesis of chromone-pyrimidine coupled derivatives, showing significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. Notably, some derivatives demonstrated potent antibacterial activity against specific strains, comparable to standard drugs, and were found to be non-cytotoxic, suggesting their safety for therapeutic applications (Tiwari et al., 2018).

Molluscicidal Properties

The development of new compounds with molluscicidal properties is crucial for controlling schistosomiasis transmission. Research into thiazolo[5,4-d]pyrimidines has shown promising results in this area. The synthesis of derivatives and their evaluation against the snail B. alexandrina, an intermediate host of schistosomiasis, highlights the potential of these compounds in public health efforts to control the spread of this disease (El-bayouki & Basyouni, 1988).

Anticancer and Anti-Inflammatory Activities

The exploration of thiazolopyrimidines and related compounds for anticancer and anti-inflammatory activities has been a focus of recent research. Studies have synthesized novel derivatives and evaluated their biological activities, showing that some compounds exhibit significant anticancer and anti-inflammatory effects. These findings suggest the therapeutic potential of these compounds in treating cancer and inflammation-related diseases (Rahmouni et al., 2016).

作用機序

Target of Action

Thiazolo[3,2-a]pyrimidines, a core structure in this compound, are known to be structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound may interact with purine-binding proteins or enzymes in the body.

Mode of Action

Based on its structural similarity to thiazolo[3,2-a]pyrimidines, it is plausible that the compound may bind to purine-binding sites, thereby modulating the activity of the target proteins or enzymes .

Result of Action

Thiazolo[3,2-a]pyrimidines are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, and anti-hiv activities . This suggests that the compound may have similar effects.

特性

IUPAC Name |

8-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S/c1-3-26-13-6-4-5-11-9-12(18(25)27-15(11)13)16(23)21-14-10(2)20-19-22(17(14)24)7-8-28-19/h4-9H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKPBJSQFYLRCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4N(C3=O)C=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-5-fluoro-2'-methylspiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B2601717.png)

![2-[[5-Butan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2601721.png)

![2-bromo-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2601722.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2601725.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2601727.png)

![2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2601730.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2601731.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)